N-Octadecanoyl-sulfatide
Description
Properties
Molecular Formula |
C42H81NO11S |
|---|---|
Molecular Weight |
808 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C18:0-Sulfatide; N-Octadecanoyl-sphingosyl-beta-D-galactoside-3-sulfate |
Origin of Product |
United States |
Cellular and Tissue Distribution of N Octadecanoyl Sulfatide
Distribution in Mammalian Tissues and Organs
High Abundance in Nervous System (Myelin, Oligodendrocytes, Neurons)
N-Octadecanoyl-sulfatide is exceptionally enriched in the nervous system, constituting a major lipid component of the myelin sheath. nih.govnih.gov Myelin, the lipid-rich insulating layer surrounding neuronal axons, is produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). wikipedia.orgnih.gov Sulfatides (B1148509), including the N-Octadecanoyl variant, can comprise approximately 4% of the total lipids in myelin. nih.gov This high concentration is critical for the proper function and maintenance of myelin, influencing membrane dynamics, protein sorting, and the stability of the axo-glial junctions at the nodes of Ranvier. nih.gov
While most abundant in myelinating glial cells, this compound is also present in other neural cell types, including neurons and astrocytes. nih.govwikipedia.orgnih.gov In neurons, sulfatides with C18:0 fatty acids, such as this compound, are found in relatively larger amounts compared to other isoforms. nih.gov The presence of sulfatide in these non-myelinating cells suggests broader roles in neural function beyond insulation.
Table 1: Distribution of this compound in the Nervous System
| Tissue/Cell Type | Primary Location | Key Function(s) Related to Location |
|---|---|---|
| Myelin Sheath | Concentric layers around axons | Electrical insulation, facilitation of saltatory conduction, myelin maintenance nih.govwikipedia.orgnih.gov |
| Oligodendrocytes | Central Nervous System (CNS) | Synthesis and maintenance of myelin wikipedia.orgnih.gov |
| Schwann Cells | Peripheral Nervous System (PNS) | Synthesis and maintenance of myelin wikipedia.orgnih.gov |
| Neurons | Gray matter | Potential roles in membrane protein function and signaling nih.govnih.gov |
| Astrocytes | Gray matter | Intracellular localization suggests roles distinct from myelin nih.govnih.gov |
Presence in Extraneural Tissues (Kidney, Pancreas, Gastrointestinal Tract, Spleen, Trachea)
Beyond the nervous system, this compound is found in a variety of other mammalian tissues, indicating its involvement in a wide range of biological processes. nih.gov Significant concentrations of sulfatides are present in the kidney, particularly in the apical membranes of the distal tubules. nih.govnih.gov In the pancreas, sulfatides are notably localized within the islets of Langerhans. nih.govnih.gov The gastrointestinal tract and the trachea also exhibit notable levels of this lipid. nih.gov The spleen is another organ where the presence of sulfatides has been documented. The specific functions of this compound in these extraneural tissues are diverse and continue to be an active area of research.
Table 2: Presence of this compound in Extraneural Tissues
| Tissue/Organ | Specific Location | Associated Functions/Observations |
|---|---|---|
| Kidney | Apical membranes of distal tubules, renal medulla nih.govnih.gov | Role in ion transport and acid-base homeostasis nih.gov |
| Pancreas | Islets of Langerhans (specifically beta cells) nih.govnih.gov | Regulation of insulin (B600854) processing and secretion nih.govdiabetesjournals.org |
| Gastrointestinal Tract | Glandular stomach epithelium nih.gov | Potential role in membrane structure and function |
| Spleen | - | Presence indicates potential roles in immune function |
| Trachea | - | Presence suggests involvement in epithelial function |
Cell-Specific Localization
Myelinating Cells (Oligodendrocytes, Schwann Cells)
The primary sites of this compound synthesis and highest concentration are the myelinating glial cells: oligodendrocytes in the CNS and Schwann cells in the PNS. nih.govwikipedia.orgnih.gov In these cells, sulfatides are integral components of the plasma membrane that wraps around axons to form the compact layers of the myelin sheath. wikipedia.org The specific composition of fatty acyl chains in sulfatides, including the C18:0 of this compound, is crucial for the structural integrity and function of myelin. nih.gov Studies have shown that sulfatides are involved in the differentiation of these cells and the maintenance of myelin structure. nih.govnih.gov
Neurons and Astrocytes
While long considered markers for myelinating cells, sulfatides, including the N-Octadecanoyl form, are also expressed in neurons and astrocytes. nih.govnih.gov Research has demonstrated the presence of sulfatide in the cell bodies and processes of astrocytes. nih.gov In neurons, sulfatide has been identified in both the cytoplasm and associated with the nuclear membrane. nih.gov The fatty acid composition of sulfatides in neurons and astrocytes differs from that in myelin, with a predominance of shorter chains like stearic acid (C18:0), suggesting distinct intracellular functions. nih.gov
Beta Cells of the Pancreas
A significant and functionally important localization of this compound outside the nervous system is within the beta cells of the pancreatic islets of Langerhans. nih.govdiabetesjournals.orgresearchgate.netproquest.com Within these insulin-producing cells, sulfatides are found in insulin granules. researchgate.net Research indicates that sulfatides play a crucial role in the regulation of insulin secretion. nih.govdiabetesjournals.orgresearchgate.net Specifically, the C16:0 isoform of sulfatide is particularly abundant in pancreatic islets and has been shown to modulate the activity of KATP channels, which are key regulators of insulin release. nih.govdiabetesjournals.org
Immune Cells (e.g., Neutrophils, Antigen-Presenting Cells, Type I NKT Cells)
In the immune system, the fatty acid composition of sulfatides, including the N-octadecanoyl (C18:0) chain, is crucial for their immunomodulatory activities. While broad studies indicate that sulfatides can induce intracellular signaling in neutrophils through an L-selectin-dependent pathway, specific research on the C18:0 isoform highlights its differential effects. nih.govcaymanchem.com
For instance, in human CD1d-transfected monocytic leukemia cells (THP-1), which act as antigen-presenting cells, the C18:0 isoform of sulfatide has been shown to increase the expression of indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a key enzyme in tryptophan catabolism and plays a role in regulating immune responses. nih.gov In contrast, the C16:0 isoform was found to reduce its expression. nih.gov This suggests that the length of the fatty acyl chain, such as the C18:0 chain of this compound, is a critical determinant of its function in antigen-presenting cells. nih.gov
Sulfatides are recognized as ligands for Type I and Type II Natural Killer T (NKT) cells when presented by CD1 molecules on antigen-presenting cells. caymanchem.comresearchgate.net While much of the research has focused on the role of sulfatides in activating Type II NKT cells, which can in turn regulate the activity of pro-inflammatory Type I NKT cells, the specific role of the N-Octadecanoyl isoform in this interaction is an area of ongoing investigation. caymanchem.comnih.govnih.gov The recognition of different sulfatide isoforms by NKT cells appears to be promiscuous, yet the fatty acid chain length can influence the stimulatory capacity. nih.gov
| Sulfatide Isoform | Effect on Indoleamine 2,3-dioxygenase 1 (IDO1) Expression |
|---|---|
| N-palmitoyl-sulfatide (C16:0) | Reduces expression |
| This compound (C18:0) | Increases expression |
| N-tetracosenoyl-sulfatide (C24:1) | Increases expression |
Tumor Cells and Renal Tubular Cells
Elevated levels of sulfatides are a common feature in various human cancer cell lines and tissues. nih.gov This includes ovarian, renal, colorectal, and lung adenocarcinoma. nih.govresearchgate.netmedrxiv.orgnih.gov In ovarian cancer, for example, malignant tissues show significantly higher sulfatide content compared to benign tissues. nih.gov While specific analyses have identified d18:1/C16:0, d18:1/C24:1, and d18:1/C24:0 as prevalent species in ovarian cancer, the presence and role of this compound in various cancers are part of a complex landscape of lipid alterations. caymanchem.com The abundant expression of sulfatides on the surface of cancer cells may act as a ligand for P-selectin, potentially facilitating metastasis. nih.gov Recent studies using MALDI-imaging have identified sulfatides as a unique lipid signature in the tumor cell areas of colorectal cancer peritoneal metastases. researchgate.netnih.gov
Sulfatides are also found on renal tubular cells. caymanchem.com They are particularly abundant in the apical membranes of the distal kidney tubuli. nih.gov While the specific functions of this compound in renal tubular cells are not fully elucidated, general sulfatide presence is thought to be involved in maintaining membrane integrity and function. Studies in mice have shown that sulfatides act as a major L-selectin ligand in the kidney, playing an essential role in monocyte infiltration into the kidney interstitium. nih.gov
Subcellular Partitioning and Membrane Organization
The specific location of this compound within the cell and its organization within cellular membranes are key to its function.
Localization to Plasma Membrane, particularly Extracellular Leaflet
As a sphingolipid, this compound is primarily synthesized in the endoplasmic reticulum and Golgi apparatus. nih.gov Following synthesis, it is transported to the plasma membrane, where it is predominantly found on the extracellular leaflet. frontiersin.org This localization is crucial for its role in cell-cell adhesion, signaling, and interaction with extracellular molecules. frontiersin.org
Enrichment in Lipid Rafts and Membrane Microdomains
Sulfatides, including the N-Octadecanoyl isoform, are known to be enriched in specialized membrane microdomains called lipid rafts. frontiersin.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net These are dynamic regions of the plasma membrane enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction and protein trafficking. frontiersin.orgnih.gov The presence of sulfatides is critical for the organization and stability of these rafts. frontiersin.org
Quantitative studies have revealed the distribution of different sulfatide species within these microdomains. For instance, in the central nervous system, short-chain fatty acid sulfatides like C18:0 are more prevalent in the lipid rafts of neurons and astrocytes, whereas long-chain fatty acid sulfatides are more common in the myelin sheath. researchgate.net This differential distribution suggests that the N-Octadecanoyl acyl chain influences the properties and functions of lipid rafts in different cell types. researchgate.net A reduction in sulfatide levels within lipid rafts has been observed in neurodegenerative diseases such as Parkinson's disease. nih.gov
Role in Protein Trafficking and Vesicular Transport
The organization of sulfatides within lipid rafts is also important for protein trafficking. frontiersin.org Myelin and lymphocyte protein (MAL), a lipid raft-associated protein, has been shown to associate with sulfatide and is implicated in the vesicular transport of myelin proteins and lipids to the myelin membrane. nih.gov This suggests a role for sulfatide-rich microdomains in sorting and transporting specific cargo within the cell.
Studies on the synthesis and transport of sulfatides in the myelinating mouse brain indicate that they are synthesized in the Golgi-endoplasmic reticulum complex and then transferred in vesicles to the myelin membranes. nih.gov This vesicular transport is, at least in part, associated with lysosomes. nih.gov The inclusion of sulfatides in these transport vesicles is thought to be a key mechanism for their delivery to the plasma membrane and for the assembly of the myelin sheath. nih.gov
Molecular Interactions and Recognition Mechanisms of N Octadecanoyl Sulfatide
Protein-Sulfatide Interactions
The interaction between proteins and sulfatides (B1148509), including the N-Octadecanoyl variant, is a key mechanism underlying many physiological and pathological events. These interactions are multifaceted, involving specific recognition of both the charged headgroup and the lipidic tail of the sulfatide molecule.
Protein-sulfatide interactions are characterized by a notable degree of specificity and moderate affinity, typically with dissociation constants (KD) in the low micromolar range. nih.gov This level of affinity allows for dynamic and reversible binding, which is essential for transient cellular processes like cell adhesion and signal transduction. While specific dissociation constants for N-Octadecanoyl-sulfatide with many proteins are not extensively documented, the general affinity for protein-sulfatide interactions provides a valuable benchmark. For instance, the interaction between a peptide derived from the Disabled-2 (Dab2) protein and sulfatides has a dissociation constant in the range of 30–50 μM. nih.govfrontiersin.org The affinity of these interactions can be influenced by the density of sulfatides on a membrane surface. For example, P-selectin's effective binding to sulfatide-containing liposomes requires a sulfatide density higher than 21%. nih.gov
Table 1: Representative Binding Affinities of Protein-Sulfatide Interactions
| Protein | Ligand | Dissociation Constant (KD) | Reference |
|---|---|---|---|
| Disabled-2 (Dab2) peptide | Sulfatide | ~30–50 μM | nih.govfrontiersin.org |
| CD1-γδ TCR | Sulfatide | 10–22 μM | nih.gov |
The structural basis for the recognition of sulfatides by proteins involves a combination of electrostatic interactions with the sulfated galactose headgroup and hydrophobic interactions with the ceramide portion of the molecule. nih.govnih.gov The negatively charged sulfate (B86663) group is a key recognition element, often interacting with positively charged amino acid residues, such as arginine and lysine (B10760008), on the protein surface. nih.gov
The lipid tails of the sulfatide, including the N-octadecanoyl chain, are typically accommodated within a hydrophobic cavity or groove on the protein. nih.govnih.gov This burial of the hydrophobic acyl chain away from the aqueous environment contributes significantly to the binding energy. The precise geometry and amino acid composition of this hydrophobic pocket determine the specificity for different sulfatide isoforms.
For example, in the CD1d-sulfatide complex, the binding groove is composed of two main hydrophobic pockets, termed A' and F'. nih.govnih.gov The lipid chains of the sulfatide are inserted into these pockets, while the sulfated galactose headgroup is exposed at the surface for recognition by T-cell receptors. nih.govnih.gov Similarly, the interaction of P-selectin with sulfatides is thought to involve positively charged lysine residues that interact with the sulfate group. researchgate.net
For this compound, the 18-carbon saturated acyl chain provides a substantial hydrophobic component for interaction. The saturation of the chain results in a straight, flexible conformation, which can be readily accommodated in many hydrophobic pockets. In the context of CD1d, the A' pocket is large enough to fully accommodate longer fatty acid chains, while the smaller F' pocket binds the sphingosine (B13886) chain. nih.gov While direct comparative studies on the binding of this compound versus other acyl chain variants for all the listed proteins are limited, it is understood that changes in the hydrophobic chains can alter the conformation of the sulfatide-CD1d surface, potentially affecting T-cell receptor binding.
A number of cell adhesion molecules, receptors, and signaling proteins have been identified as binding partners for sulfatides, including the N-Octadecanoyl isoform.
Laminin (B1169045): This major component of basement membranes binds to sulfatides, an interaction that is crucial for the assembly of the basement membrane itself. semanticscholar.orgnih.gov The binding is mediated by the globular domains of the laminin α chains. nih.gov This interaction is not solely based on charge, as it requires an intact three-dimensional structure of the laminin fragment, suggesting a specific conformational recognition. nih.gov
Thrombospondin: This adhesive glycoprotein (B1211001), released by platelets, binds with high affinity and specificity to sulfatides. nih.govnih.gov This interaction is thought to be important for cell spreading and may play a role in melanoma cell metastasis. nih.gov
Von Willebrand Factor (vWF): A large multimeric glycoprotein in the blood, vWF binds specifically to sulfatides. nih.govnih.gov This interaction is mediated by the A1 domain of vWF and is believed to play a role in platelet adhesion and aggregation. nih.govnih.gov
Selectins: P-selectin and L-selectin, but not E-selectin, have been shown to bind to sulfatides. researchgate.netoup.com This interaction is important for platelet aggregation and leukocyte rolling. nih.gov The binding of P-selectin to sulfatides involves electrostatic interactions with lysine residues. researchgate.net
CD1d: This MHC class I-like molecule presents lipid antigens, including sulfatides, to natural killer T (NKT) cells. nih.gov The crystal structure of the mouse CD1d in complex with a sulfatide reveals that the two lipid chains of the sulfatide are buried within the A' and F' hydrophobic pockets of the CD1d binding groove. nih.govnih.gov The sulfated galactose headgroup is exposed on the surface, allowing for recognition by the T-cell receptor of NKT cells. nih.govnih.gov The length and composition of the acyl chain of the sulfatide can influence the stability of the CD1d-sulfatide complex and the subsequent immune response.
Table 2: Interacting Proteins with this compound and their Functional Relevance
| Protein | Protein Type | Key Interaction Details | Biological Significance | Reference |
|---|---|---|---|---|
| Laminin | Cell Adhesion Molecule | Binds to globular domains of the α chain. | Basement membrane assembly. | semanticscholar.orgnih.gov |
| Thrombospondin | Cell Adhesion Molecule | High-affinity and specific binding. | Cell spreading, potential role in metastasis. | nih.govnih.gov |
| Von Willebrand Factor | Cell Adhesion Molecule | Interaction mediated by the A1 domain. | Platelet adhesion and aggregation. | nih.govnih.govnih.gov |
| Selectins (P- and L-) | Cell Adhesion Molecule | Involves electrostatic interactions. | Platelet aggregation, leukocyte rolling. | nih.govresearchgate.netresearchgate.netoup.com |
| CD1d | Receptor/Signaling Protein | Acyl chains bind in hydrophobic A' and F' pockets. | Lipid antigen presentation to NKT cells. | nih.govnih.gov |
Examples of Interacting Proteins:
Myelin and Lymphocyte Protein (MAL)
This compound is known to associate with Myelin and Lymphocyte Protein (MAL), a tetraspan proteolipid integral to the formation of tightly packed myelin and the machinery of apical transport in polarized cells. nih.govjcancer.org This interaction is crucial for the organization and stabilization of glycosphingolipid-enriched microdomains, or lipid rafts, within the cell membrane. nih.gov
Research has demonstrated a direct association between MAL and sulfatide in various contexts, including cultured oligodendrocytes, isolated myelin, and plasma membranes from the spinal cord. nih.gov It is proposed that MAL is involved in the vesicular transport of lipids, particularly sulfatide, to the myelin membrane. nih.gov Within these specialized membrane domains, MAL may serve as an organizing center, clustering sulfatides and other glycosphingolipids. This function is thought to be vital for sealing the myelin membrane, promoting its regular curvature, and potentially supporting a signaling or surface recognition function for sulfatide. nih.govnih.gov The interaction between MAL and glycosphingolipids like this compound is considered fundamental to the formation of these functional microdomains in myelin-forming cells. jcancer.orgmdpi.com
Enzymes (e.g., 5-Lipoxygenase)
This compound exerts a regulatory influence on the enzymatic activity of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Studies have shown that sulfatides can suppress the synthesis of 5-LO metabolites in human polymorphonuclear leukocytes. nih.gov
The mechanism of this inhibition is multifaceted. In cell-free assays, sulfatides have been demonstrated to directly inhibit 5-LO enzyme activity. Furthermore, within intact cells, sulfatides impede the necessary translocation of 5-LO from the cytosol to the nuclear envelope, a critical step for its activation. nih.gov It is suggested that sulfatides, which can penetrate the cell membrane, induce a rearrangement of intracellular lipids, notably causing a redistribution of cholesterol. This alteration of the lipid environment within intracellular membranes is believed to be a novel mechanism that abrogates the translocation and subsequent activation of 5-LO. nih.gov
Pathogen-Derived Proteins (e.g., Viral Hemagglutinin, Malaria Circumsporozoite Protein)
This compound acts as a binding partner for various proteins derived from pathogens, facilitating their interaction with host cells.
Viral Hemagglutinin: Sulfatide is recognized as a host cell receptor for the hemagglutinin (HA) protein of influenza A and B viruses. The association between sulfatide and viral HA is required for efficient viral replication. This interaction is characterized by a high affinity, as determined by kinetic analyses.
| Kinetic Parameter | Value |
|---|---|
| Association Rate Constant (kon) | 1.41 × 104 M-1s-1 |
| Dissociation Rate Constant (koff) | 2.03 × 10-4 s-1 |
| Dissociation Constant (Kd) | 1.44 × 10-8 M |
Malaria Circumsporozoite Protein: The circumsporozoite (CS) protein of Plasmodium species, the causative agents of malaria, specifically binds to sulfatides. This recognition is mediated by a highly conserved domain within the CS protein known as region II. The structural integrity of this region, particularly a small peptide loop formed by a disulfide bond between two cysteine residues, is essential for binding to sulfatide. The interaction between the CS protein and host cell sulfatides is considered a potentially crucial step during the invasion of liver cells by sporozoites.
Lipid-Lipid Interactions
The octadecanoyl (C18:0) acyl chain of this compound significantly influences its interactions with other lipids, affecting the physical properties of the cell membrane.
Formation and Stabilization of Lipid Domains
This compound is a key component in the formation and organization of lipid rafts, which are dynamic microdomains within the plasma membrane enriched in sphingolipids and cholesterol. frontiersin.orgnih.gov These domains function as platforms for signal transduction and protein trafficking. While the negative charge of the sulfatide headgroup can cause repulsion, in the presence of other sphingolipids (like sphingomyelin) and cholesterol, sulfatide readily partitions into these ordered domains. The presence of sulfatide within these rafts is critical for their stability and function. This organization is further supported by interactions with proteins like MAL, which helps to cluster and stabilize these glycosphingolipid-rich domains. nih.gov By contributing to the formation of these specialized domains, this compound influences the lateral organization of the membrane and can regulate the localization and function of membrane-associated proteins. frontiersin.org
Glycan-Mediated Interactions beyond the Sulfatide Moiety
Beyond its interactions with proteins and its role in lipid domains, the galactose-3-sulfate headgroup of this compound can engage in direct carbohydrate-carbohydrate interactions. A primary example of this is the trans interaction with galactosylceramide (GalC), the metabolic precursor to sulfatide and another major glycosphingolipid in myelin. nih.govnih.govresearchgate.net
These heterotypic interactions occur between sulfatide molecules on one membrane surface and GalC molecules on an apposed membrane surface, such as those found between the layers of the myelin sheath or between adjacent oligodendrocyte processes. nih.govnih.gov This binding can lead to cell-cell adhesion and is capable of initiating transmembrane signaling, resulting in the clustering of membrane domains and cytoskeletal rearrangements. nih.govnih.gov This concept has led to the proposal of a "glycosynapse," a specialized junction formed by interacting glycosphingolipid-enriched domains that facilitates signaling and adhesion, which is thought to be important for the proper formation and function of myelin. nih.govresearchgate.net
Biological Functions and Roles of N Octadecanoyl Sulfatide
Functions in the Nervous System
Within the nervous system, N-Octadecanoyl-sulfatide is synthesized by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). wikipedia.org It constitutes a significant portion of myelin lipids, underscoring its importance in neural architecture and function. nih.gov
This compound is essential for the long-term stability and structural integrity of the myelin sheath. nih.govucl.ac.uk While its role in the initial development of myelin appears limited, its absence leads to significant age-dependent myelin pathologies. nih.gov Studies using mice deficient in cerebroside sulfotransferase (CST), the enzyme that synthesizes sulfatide, have been instrumental in elucidating these functions. These mice exhibit progressive myelin abnormalities, including uncompacted and redundant myelin sheaths, vacuolar degeneration, and moderate demyelination, particularly in the spinal cord. wikipedia.orgnih.gov
These structural defects highlight sulfatide's role in maintaining the compact multilamellar structure of myelin. nih.gov It is believed to influence the dynamics of the myelin membrane, including the sorting and assembly of crucial myelin proteins and lipids. ucl.ac.uk The stability provided by sulfatide is not only structural but also functional, ensuring the proper insulation required for efficient nerve impulse conduction. nih.govcaymanchem.com
Table 1: Effects of Sulfatide Deficiency on Myelin Sheath in Animal Models
| Model System | Key Findings | Consequence | Reference(s) |
| Aged Sulfatide-Null Mice (CST Knockout) | Increased prevalence of redundant, uncompacted, and degenerating myelin sheaths. | Compromised myelin maintenance and stability. | nih.gov |
| Adult-Onset Sulfatide Depletion Mice | Limited effects on overall myelin structure but leads to compromised axonal integrity. | Axonal degeneration can occur even with a relatively preserved myelin sheath. | nih.govresearchgate.net |
| CST-Deficient Mice | Vacuolar degeneration, uncompacted myelin, and moderate demyelination of the spinal cord. | Improper glial-axon signaling and contact. | wikipedia.org |
This compound plays a complex role in the life cycle of oligodendrocytes, the myelinating cells of the CNS. Research indicates that sulfatide acts as a negative regulator of oligodendrocyte terminal differentiation. nih.govnih.gov In studies involving mice lacking the enzyme cerebroside sulfotransferase (CST-null mice), there is a notable two- to three-fold increase in the number of terminally differentiated oligodendrocytes. nih.gov This suggests that sulfatide's presence helps to control the timing and progression of oligodendrocyte maturation. nih.gov
Conversely, sulfatide is also implicated in promoting the survival of these myelinating cells. nih.govresearchgate.net This dual role suggests a finely tuned mechanism where sulfatide helps regulate the pool of oligodendrocyte progenitors and ensures the longevity of mature, myelin-producing cells. The specific fatty acid chain composition of sulfatide may also influence its function, with different species being predominant at various developmental stages of oligodendrocytes. st-andrews.ac.uk For instance, sulfatides (B1148509) with shorter fatty acid chains (C16 and C18) are found in early embryonic stages, while those with very-long-chain fatty acids (C22/C24) are enriched in mature myelin. nih.govst-andrews.ac.uk
This compound is fundamentally important for the formation and maintenance of the paranodal axo-glial junctions. wikipedia.orgucl.ac.uk These junctions are specialized domains that flank the nodes of Ranvier and are critical for segregating ion channels and ensuring rapid saltatory nerve conduction. northwestern.edu
In the absence of sulfatide, as seen in CST-deficient mice, the structure of the paranodal region is severely compromised. northwestern.edunih.gov This leads to disorganized termination of the myelin loops at the node of Ranvier and improper clustering of essential ion channels, such as voltage-gated sodium (Na+) and potassium (K+) channels. wikipedia.orgnorthwestern.edu Specifically, K+ channels may be abnormally localized to the paranodal region instead of their correct position in the juxtaparanode. northwestern.edu Research shows a direct correlation between the level of sulfatide in the myelin, the severity of paranodal abnormalities, and the reduction in nerve conduction velocity. nih.gov Sulfatide is thought to stabilize membrane proteins, such as neurofascin155, at the paranodal junction, which is essential for anchoring the myelin sheath to the axon. mdpi.comnih.gov
Table 2: Impact of Sulfatide Deficiency on Axo-Glial Junctions
| Parameter | Observation in Sulfatide-Deficient Models | Functional Implication | Reference(s) |
| Paranodal Structure | Disorganized termination of myelin loops; abnormal paranodal junctions. | Disruption of the insulating barrier between nodal and juxtaparanodal domains. | wikipedia.orgnorthwestern.edu |
| Ion Channel Distribution | Decreased and mislocalized Na+ and K+ channel clusters. | Impaired nerve impulse propagation and reduced conduction velocity. | wikipedia.orgnorthwestern.edunih.gov |
| Adhesion Molecules | Reduced stability and localization of proteins like neurofascin155 and MAG. | Weakened axo-glial adhesion and compromised junctional integrity. | mdpi.comnih.gov |
CNS myelin contains molecules that inhibit the regeneration of axons after injury. This compound has been identified as one of these inhibitory molecules. nih.govnih.gov In vitro studies have shown that purified sulfatide strongly inhibits the outgrowth of neurites from retinal ganglion cells. nih.gov Myelin that lacks sulfatide, or where sulfatide is blocked by specific antibodies, is significantly less inhibitory to axon growth than normal myelin. nih.govnih.gov
The roles of specific lipids in higher-order brain functions like neural plasticity and memory are an emerging area of research. Neural plasticity refers to the brain's ability to change and adapt by strengthening or weakening synaptic connections, a fundamental process for learning and memory. nih.govnih.gov While direct evidence linking this compound specifically to these mechanisms is still developing, its foundational role in myelin and axonal integrity suggests an indirect but crucial involvement. wikipedia.org
Given that sulfatide is essential for maintaining proper nerve conduction velocity and the precise organization of ion channels, it provides the structural and functional basis upon which efficient synaptic communication depends. nih.gov Alterations in sulfatide levels, as seen in some neurodegenerative diseases like Alzheimer's disease, are associated with cognitive decline, pointing to a potential link between sulfatide metabolism and the substrates of memory. researchgate.netnih.gov
Roles in the Immune System
Beyond the nervous system, this compound is an active molecule in the immune system, where it can exert both pro-inflammatory and anti-inflammatory effects. caymanchem.comnih.gov It is recognized by specific immune cells and can modulate their function. caymanchem.com
Sulfatide can act as a ligand for selectins, which are cell adhesion molecules involved in the trafficking of leukocytes (white blood cells). wikipedia.org For example, it binds to L-selectin and P-selectin, facilitating processes like monocyte infiltration into tissues. wikipedia.orgnih.gov This interaction is important in inflammatory responses.
Furthermore, sulfatide is recognized by a subset of T cells known as Type II Natural Killer T (NKT) cells, which can regulate immune responses. caymanchem.comnih.gov In some contexts, sulfatide demonstrates anti-inflammatory properties. For instance, the C16:0 isoform of sulfatide has been shown to inhibit the production of several pro-inflammatory cytokines, such as TNF-α, IL-1, and IL-6. nih.gov In animal models of autoimmune diseases, treatment with sulfatide has been shown to suppress T cell proliferation and prevent disease by acting as an endogenous immunomodulator. nih.govnih.gov Conversely, in certain conditions like multiple sclerosis, sulfatide can also be the target of an autoimmune attack and may activate brain-resident immune cells, contributing to inflammation. caymanchem.comcaymanchem.com
Antigen Presentation by CD1d Molecules
A key function of this compound is its role as a self-antigen presented by the non-polymorphic, MHC class I-like molecule, CD1d. nih.govfrontiersin.org This presentation is crucial for the activation of a distinct population of T cells known as Type II Natural Killer T (NKT) cells. nih.gov Unlike the more commonly studied Type I NKT cells, which recognize α-galactosylceramide, sulfatide-reactive NKT cells represent a separate lineage. nih.govemory.edu
Structural studies have provided detailed insights into this interaction. The crystal structure of the mouse CD1d molecule in complex with a sulfatide has revealed that the lipid portion of the molecule, including the N-octadecanoyl chain, is deeply anchored within the antigen-binding groove of the CD1d molecule. nih.gov Specifically, the fatty acid chain occupies the A' pocket, while the sphingosine (B13886) chain fits into the F' pocket of the CD1d binding groove. nih.gov This precise positioning exposes the sulfated galactose headgroup for recognition by the T cell receptor (TCR) of the NKT cell. nih.gov This mechanism of presentation underscores a critical pathway through which the immune system can recognize and respond to lipid antigens.
Influence on T Cell Activation and Suppression
The interaction between this compound presented by CD1d and the TCR of NKT cells leads to their activation. emory.edu However, the influence of sulfatides on the broader T cell population appears to be more complex, exhibiting both activating and suppressive functions.
While sulfatide can stimulate a specific subset of NKT cells, it has also been shown to directly suppress the proliferation of polyclonally activated T cells. This suggests a potential role for sulfatide in downregulating immune responses and maintaining self-tolerance. The mechanisms underlying this T cell suppression are a subject of ongoing investigation. Conversely, in the context of certain autoimmune diseases, there is an observed increase in T cells that are highly reactive to sulfatide, indicating its potential involvement in pathological immune activation.
The activation of CD4+CD25+ suppressor T cells is a key mechanism for controlling autoreactive effector T cells and preventing autoimmunity. nih.gov The function of these regulatory T cells can be influenced by their microenvironment and the nature of the activating signals. direct-ms.org
Regulation of Cytokine Production
In different experimental contexts, sulfatides have demonstrated the ability to modulate the production of other cytokines as well. For instance, in lipopolysaccharide-stimulated cells, sulfatide has been observed to decrease the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β) and the anti-inflammatory cytokine interleukin-10 (IL-10). The regulation of cytokine production is a critical aspect of immune homeostasis, and the ability of this compound to influence this process highlights its immunomodulatory potential. nih.gov
Involvement in Cellular Processes
Beyond its direct role in lymphocyte activation and cytokine modulation, this compound is also implicated in fundamental cellular processes that are integral to immune surveillance and response, such as cell adhesion, aggregation, and migration.
Cell Adhesion and Aggregation
This compound is involved in processes of cell adhesion and aggregation, in part through its interactions with selectins. wikipedia.org Selectins are a family of adhesion molecules that play a critical role in the initial tethering and rolling of leukocytes on the endothelial surface, a crucial step in their migration to sites of inflammation. caymanchem.com
Specifically, sulfatide acts as a ligand for both L-selectin (expressed on leukocytes) and P-selectin (expressed on activated platelets and endothelial cells). wikipedia.org This interaction can facilitate the adhesion of leukocytes and platelets. caymanchem.comnih.gov The binding of sulfatide to P-selectin on platelets is important for stable platelet adhesion and aggregation. nih.gov These interactions are vital for hemostasis and thrombosis. nih.gov
| Selectin Interaction | Interacting Molecule | Observed Effect |
| L-selectin | This compound | Facilitates leukocyte adhesion. wikipedia.org |
| P-selectin | This compound | Mediates platelet adhesion and aggregation. caymanchem.comnih.gov |
Cell Migration
The migration of immune cells is essential for their function, allowing them to travel from the bloodstream into tissues to sites of infection or injury. nih.govuni-muenster.de While direct evidence for the role of this compound in the migration of immune cells is still emerging, its interactions with adhesion molecules suggest an indirect influence. By mediating the initial adhesion of leukocytes to the endothelium via selectins, sulfatides can be considered a contributing factor in the multi-step process of leukocyte extravasation.
Furthermore, some studies have indicated that sulfatides can influence cell motility in other contexts. For example, lyso-sulfatide, a related compound, has been shown to regulate the migration of a neural precursor cell line. medchemexpress.com While these findings are not directly related to immune cells, they suggest that sulfatides have the potential to impact the molecular machinery governing cell movement.
Cell Proliferation and Differentiation
This compound, a member of the short-chain fatty acid sulfatide isoforms (C16-C18), plays a role in cellular differentiation, particularly within the nervous system. ucl.ac.uk Research indicates that sulfatide is a key negative regulator of oligodendrocyte differentiation. ucl.ac.ukresearchgate.net Specifically, the short-chain isoforms, including this compound, appear to be more prevalent before the active phase of myelination begins, after which longer acyl chain sulfatides (C22-C24) become dominant. ucl.ac.uk This differential expression suggests that this compound is involved in maintaining oligodendrocytes in a progenitor state, and its downregulation is a prerequisite for the terminal differentiation and wrapping of axons with myelin sheaths. ucl.ac.uk The mechanism is thought to involve the modulation of membrane dynamics and the lateral assembly of proteins and ion channels essential for myelin formation. researchgate.net
Table 1: Role of this compound in Cell Differentiation
| Cell Type | Role of Sulfatide (including C18:0) | Observed Effect |
|---|---|---|
| Oligodendrocytes | Negative Regulator | Dominance of short-chain isoforms (C16-C18) prior to active myelination suggests inhibition of terminal differentiation. ucl.ac.uk |
Cell Survival and Apoptosis
The influence of sulfatides, including the N-Octadecanoyl isoform, on cell survival and apoptosis—programmed cell death—is complex and appears to be highly context-dependent, with studies reporting contradictory effects in different cell types.
In the context of cancer biology, some research suggests a pro-apoptotic role. For instance, in breast cancer cell models, high levels of sulfatide were associated with an increased sensitivity to apoptosis induced by stressors like hypoxia and doxorubicin.
Conversely, other studies have shown that sulfatide has anti-apoptotic properties. In insulin-producing pancreatic beta cells, sulfatide can reduce apoptosis that is dependent on caspase-3/7. This protective effect is achieved by blocking the pro-apoptotic actions of certain cytokines.
A third line of research using glial and fibroblast cell lines found that the application of exogenous sulfatide had no discernible effect on the rate of apoptosis. These varied findings indicate that the role of this compound in cell survival is not universal but is instead dictated by the specific cellular environment and signaling pathways active within a given cell type.
Table 2: Diverse Effects of Sulfatide on Apoptosis
| Cell Type | Effect of Sulfatide | Research Finding |
|---|---|---|
| Breast Cancer Cells | Pro-apoptotic | High sulfatide levels correlated with increased sensitivity to induced apoptosis. |
| Insulin-producing Cells | Anti-apoptotic | Reduces caspase-3/7-dependent apoptosis by blocking pro-apoptotic cytokines. |
| Glial and Fibroblast Cell Lines | No effect | Treatment with sulfatide did not alter the rate of apoptosis. |
Intracellular Signaling Cascades (e.g., L-selectin dependent pathway, ERK activation)
Sulfatides are significant modulators of intracellular signaling. They have been shown to activate leukocytes through pathways that are both dependent on and independent of L-selectin. nih.govcaymanchem.com The L-selectin-independent activation can trigger different signal transduction pathways than those initiated by L-selectin activation. nih.govresearchgate.net In lymphocytes, sulfatide-induced aggregation is highly dependent on the activation of protein tyrosine kinases (PTK) and protein kinase C (PKC). nih.gov
Furthermore, in oligodendrocytes, signaling pathways involving Akt and the p42/p44 MAPK (ERK) pathways are implicated in the response to sulfatides. nih.gov The interaction of sulfatide-containing liposomes with the oligodendrocyte membrane triggers a transmembrane signal that affects the cytoskeleton, a process regulated by these kinase cascades. nih.gov This suggests a role for this compound in mediating signals that influence cell structure and function.
Participation in Haemostasis and Thrombosis
Platelet Aggregation and Adhesion
This compound is involved in the critical processes of hemostasis and thrombosis through its role in platelet function. Sulfatides expressed on the surface of platelets act as a major ligand for P-selectin, an adhesion molecule. caymanchem.comnih.govmdpi.com This interaction is fundamental for both platelet adhesion and the subsequent formation of stable platelet aggregates. nih.govmdpi.com When platelets are activated, sulfatides are translocated to the cell surface, where they can bind to P-selectin on other platelets, thereby stabilizing the growing thrombus. nih.govmdpi.com The inhibition of this sulfatide-P-selectin interaction has been shown to significantly reverse platelet aggregation induced by various agonists, highlighting its importance in these physiological and pathological processes. nih.gov
Table 3: this compound in Platelet Function
| Process | Mechanism of Action | Key Interacting Molecule | Outcome |
|---|---|---|---|
| Platelet Adhesion & Aggregation | Acts as a ligand on platelet surfaces. caymanchem.comnih.gov | P-selectin | Promotes the formation and stabilization of platelet aggregates. nih.govmdpi.com |
Interaction with Coagulation Factors
The role of sulfatides in the blood coagulation cascade is dual and seemingly contradictory. On one hand, sulfatide demonstrates coagulant activity by its ability to activate blood coagulation Factor XII (Hageman Factor). nih.govnih.gov This activation is a key step in the intrinsic pathway of coagulation. The autoactivation of Factor XII is facilitated when it binds to negatively charged surfaces, a role that sulfatide can fulfill. nih.govnih.gov
On the other hand, there is evidence for an anticoagulant effect. In vitro studies have shown that sulfatide can bind to fibrinogen, which results in a disturbance of fibrin (B1330869) formation, a critical step for clot consolidation. This suggests that depending on the physiological context, this compound could either promote or inhibit blood coagulation.
Roles in Metabolic Regulation (e.g., Insulin (B600854) Secretion)
Sulfatides are important for metabolic regulation, particularly in the control of insulin secretion from pancreatic beta-cells. nih.govimrpress.com While much of the detailed mechanistic work has focused on the C16:0 isoform of sulfatide, the general class of sulfatides, including this compound, is implicated in this process. imrpress.comnih.gov Sulfatides are present in the secretory granules and on the surface of beta-cells. nih.gov
They exert control over insulin secretion through at least two mechanisms:
Modulation of K(ATP) Channels: Sulfatides can activate ATP-sensitive potassium (KATP) channels. nih.govnih.gov This leads to a glucose-dependent inhibition of insulin release. nih.gov The C16:0 isoform, specifically, reduces the sensitivity of these channels to ATP inhibition. nih.gov
Stimulation of Exocytosis: Paradoxically, sulfatides also stimulate the calcium-dependent exocytosis of insulin granules. nih.gov
This dual function suggests that the precise balance of sulfatide concentration and its specific acyl-chain composition, including that of this compound, is critical for the proper regulation of insulin secretion. nih.gov
Pathophysiological Involvement of N Octadecanoyl Sulfatide Dysregulation
Neurological Disorders
Dysregulation of N-Octadecanoyl-sulfatide, a prominent member of the sulfatide family of glycosphingolipids, is increasingly recognized as a key factor in the pathogenesis of several debilitating neurological disorders. As a major component of the myelin sheath, its proper metabolism is crucial for the maintenance of nervous system integrity and function. Alterations in the levels and distribution of sulfatides (B1148509), including this compound, contribute to a cascade of cellular and molecular events that underpin the progressive nature of these conditions.
Metachromatic Leukodystrophy (MLD) Pathogenesis (Sulfatide Accumulation due to ASA Deficiency)
Metachromatic Leukodystrophy (MLD) is a devastating autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme arylsulfatase A (ASA). nih.govnih.gov This enzymatic defect leads to the inability to degrade sulfatides, resulting in their progressive accumulation within various cells, particularly oligodendrocytes and Schwann cells in the central and peripheral nervous systems. caymanchem.comresearchgate.net This accumulation is the primary driver of the widespread demyelination and subsequent neurological decline seen in MLD patients. nih.govnih.gov
The buildup of sulfatides, including this compound, within lysosomes disrupts normal cellular function, leading to oligodendrocyte apoptosis and subsequent myelin breakdown. caymanchem.com The undegradable sulfatides also accumulate in microglia, triggering metabolic stress and a neuroinflammatory response. caymanchem.com This chronic inflammation, characterized by the activation of glial cells and the secretion of cytotoxic factors, further exacerbates the demyelination process and contributes to neuronal dysfunction. caymanchem.com The severity of the disease often correlates with the extent of sulfatide accumulation in cerebrospinal fluid (CSF) and peripheral nerves. nih.govneurology.org
| Finding | Description | References |
|---|---|---|
| Enzyme Deficiency | MLD is caused by a deficiency in arylsulfatase A (ASA), leading to the inability to break down sulfatides. | nih.govnih.gov |
| Sulfatide Accumulation | The ASA deficiency results in the progressive accumulation of sulfatides in the nervous system. | caymanchem.comresearchgate.net |
| Demyelination | The buildup of sulfatides leads to the progressive loss of the myelin sheath. | nih.govnih.gov |
| Neuroinflammation | Sulfatide accumulation triggers a chronic inflammatory response involving microglia and astrocytes. | caymanchem.com |
Multiple Sclerosis (MS) and Other Demyelinating Diseases (Myelin Deterioration, Inflammation, Autoantibodies)
In contrast to MLD where sulfatide levels are excessively high, some studies in Multiple Sclerosis (MS) point to a depletion of sulfatides in certain brain regions, which may contribute to myelin instability. caymanchem.comnih.gov MS is a chronic inflammatory autoimmune disease of the central nervous system characterized by demyelination and axonal loss. caymanchem.com While the exact cause of MS remains elusive, there is growing evidence for the involvement of an autoimmune response against myelin components, including sulfatides. nih.govresearchgate.net
Several studies have detected elevated levels of anti-sulfatide antibodies in the cerebrospinal fluid (CSF) of MS patients, suggesting a humoral immune response against this lipid. researchgate.netnih.govcaymanchem.com Furthermore, T-cells reactive to sulfatides have been identified in the peripheral blood of individuals with MS. nih.gov The release of sulfatides from damaged myelin can act as an endogenous trigger for inflammatory responses by brain-resident immune cells. caymanchem.com This sustained inflammation contributes to the ongoing myelin deterioration and neurodegeneration characteristic of MS. ucl.ac.uk Interestingly, some research suggests that the role of sulfatide in MS may be complex, with potential immunomodulatory functions that could influence the course of the disease. nih.gov
| Finding | Description | References |
|---|---|---|
| Autoimmune Target | Sulfatide is a proposed target for the autoimmune attack in MS. | nih.govresearchgate.net |
| Anti-Sulfatide Antibodies | Elevated levels of antibodies against sulfatide are found in the CSF of some MS patients. | researchgate.netnih.govcaymanchem.com |
| Inflammatory Response | Sulfatide released from damaged myelin can stimulate inflammatory responses in the brain. | caymanchem.com |
| Myelin Deterioration | Alterations in sulfatide metabolism are linked to the breakdown of the myelin sheath. | ucl.ac.uk |
Neurodegenerative Conditions (e.g., Alzheimer's Disease, Parkinson's Disease)
Dysregulation of sulfatide metabolism has also been implicated in more common neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). In AD, a significant reduction in sulfatide levels has been observed in the brain, particularly in the gray matter. caymanchem.comnih.gov This depletion of sulfatides is considered an early event in AD pathology and may contribute to the synaptic dysfunction and cognitive decline characteristic of the disease. nih.govnih.gov The loss of sulfatide could disrupt the integrity of lipid rafts, specialized membrane microdomains important for neuronal signaling and the processing of amyloid precursor protein. vcu.edu
In Parkinson's disease, the findings regarding sulfatide levels have been more varied. Some studies have reported elevated sulfatide levels in certain brain regions of PD patients. nih.gov It is hypothesized that ASA deficiency and the subsequent accumulation of sulfatide may contribute to the aggregation of α-synuclein, a key pathological hallmark of PD. mdpi.com However, other research has not found significant changes or has even noted decreases in sulfatide levels in different stages of the disease. nih.gov These discrepancies highlight the complex and possibly region-specific role of sulfatide dysregulation in the pathogenesis of Parkinson's disease.
Role in Audiogenic Seizures
Preclinical studies have demonstrated a direct link between elevated levels of sulfatides in neurons and an increased susceptibility to audiogenic seizures. nih.gov Research using transgenic mouse models that overexpress the enzyme responsible for sulfatide synthesis in neurons showed that these animals were highly sensitive to sound-induced seizures. nih.gov This increased seizure susceptibility correlated with higher concentrations of sulfatide in the neuronal plasma membranes. nih.gov These findings suggest that an abnormal accumulation of sulfatides in neurons can alter their functional properties, leading to hyperexcitability and a lowered threshold for seizure activity. The substantia nigra, a brain region involved in seizure control, may be affected by these changes in sulfatide levels. nih.gov
Cancer Progression
Beyond the nervous system, dysregulation of this compound and other sulfatides has been implicated in the progression of various cancers. Elevated expression of sulfatides is a common feature of many human cancer cell lines and tissues. nih.gov In some cancers, such as ovarian and renal cell carcinoma, the increased levels of sulfatide are so pronounced that it is being investigated as a potential biomarker. nih.gov
The abundance of sulfatide on the surface of cancer cells can facilitate metastasis. nih.gov Sulfatides can act as ligands for selectins, a family of cell adhesion molecules involved in the interaction between cancer cells and the endothelium, a critical step in the metastatic cascade. nih.gov By promoting the binding of tumor cells to platelets and endothelial cells, sulfatides can enhance their ability to extravasate from the bloodstream and establish secondary tumors at distant sites. frontiersin.org Furthermore, sulfatide-related pathways have been shown to be involved in tumor immunity, potentially contributing to the immune escape of cancer cells. nih.govfrontiersin.org
| Finding | Description | References |
|---|---|---|
| Elevated Expression | Increased levels of sulfatides are found in various cancer cells and tissues. | nih.gov |
| Biomarker Potential | Sulfatide levels are being explored as a potential biomarker for certain cancers like ovarian and renal cell carcinoma. | nih.gov |
| Role in Metastasis | Sulfatides on cancer cells can promote metastasis by interacting with selectins on endothelial cells and platelets. | nih.govnih.gov |
| Immune Evasion | Sulfatide-related pathways may contribute to the ability of cancer cells to evade the immune system. | nih.govfrontiersin.org |
Infectious Diseases (Host-Pathogen Interactions)
This compound is involved in the life cycle of various pathogens by acting as a receptor or co-receptor, thereby facilitating their entry into host cells and subsequent replication.
Sulfatide has been identified as a key host factor in the infection process of several viruses. It functions as a binding co-factor that controls the entry of viruses such as Human Immunodeficiency Virus-1 (HIV-1), Influenza A and B viruses, and Vaccinia virus. johnshopkins.edu
For Influenza A and B viruses, sulfatide binds to the viral hemagglutinin protein, promoting viral replication by enhancing the formation of new virus particles. johnshopkins.edu Inhibition of sulfatide biosynthesis has been shown to suppress the replication of these viruses. johnshopkins.edu In the case of Vaccinia virus, it binds directly to sulfatide, and this interaction can inhibit viral infection by blocking the attachment of the virus to the host cell. nih.govimrpress.com The viral membrane proteins A27 and L5 have been identified as the primary ligands for sulfatide. nih.gov
Regarding Hepatitis C virus (HCV), the interaction is more complex. HCV particles in the blood exist as lipo-viro particles associated with lipoproteins. The initial attachment to host cells involves heparan sulfate (B86663) proteoglycans, which are also sulfated glycans. This interaction is primarily mediated by apolipoprotein E on the surface of the lipo-viro particle. nih.gov Studies have shown that the N- and 6-O-sulfation of heparan sulfate is crucial for this binding and subsequent infection. nih.govdoi.org While not a direct interaction with this compound itself, this highlights the importance of sulfated glycans in the HCV entry process. Elevated levels of anti-sulfatide antibodies have also been detected in some patients with HCV-associated cryoglobulinemia. nih.gov
Table 2: this compound in Viral Infections
| Virus | Role of Sulfatide | Mechanism |
| HIV-1 | Binding co-factor for viral entry. johnshopkins.educapes.gov.br | Facilitates virus attachment to host cells. |
| Influenza A/B | Host molecule regulating infection. johnshopkins.edu | Binds to viral hemagglutinin, enhancing viral replication. johnshopkins.edu |
| Hepatitis C Virus (HCV) | Indirect, via sulfated glycans. | N- and 6-O-sulfated heparan sulfate act as attachment factors for lipo-viro particles. nih.govdoi.org |
| Vaccinia virus | Alternate receptor. nih.gov | Binds to viral proteins A27 and L5, inhibiting cell attachment. nih.govimrpress.com |
In the context of bacterial infections, sulfatides have been clearly identified as important host cell receptors. For Helicobacter pylori, the bacterium responsible for most stomach ulcers, sulfatides are a major receptor for its adhesion to gastric cancer cells. doi.org This adhesion is a critical first step in the colonization of the gastric mucosa and the subsequent development of disease. An anti-sulfatide antibody has been shown to significantly reduce the adhesion of H. pylori to these cells. doi.org
The interaction between sulfatides and Mycobacterium tuberculosis, the causative agent of tuberculosis, is also an area of active research. While the precise mechanisms are still being elucidated, there is evidence suggesting that sulfatides are involved in the host's immune response to the infection.
Sulfated glycoconjugates play a significant role in the initial stages of malaria infection. Research has shown that Plasmodium berghei sporozoites, the form of the parasite transmitted by mosquitoes, bind specifically to sulfatide. This interaction is believed to be involved in the invasion of host hepatocytes. Furthermore, other sulfated glycoconjugates like fucoidan (B602826) and dextran (B179266) sulfate have been found to inhibit sporozoite invasion, suggesting that this binding is a crucial step in the parasitic life cycle. The level of sulfation of host heparan-sulfate proteoglycans can also act as a signal for sporozoites to switch from a migratory to an invasive phenotype. johnshopkins.edu
Other Pathological States
Dysregulation of sulfatide metabolism is a hallmark of several neurological disorders. The accumulation of sulfatide in lysosomes due to a deficiency of the enzyme arylsulfatase A leads to metachromatic leukodystrophy, a severe demyelinating disease. capes.gov.br Altered levels and composition of sulfatides have also been observed in the cerebrospinal fluid and brain tissue of patients with multiple sclerosis and Alzheimer's disease, suggesting a role in the pathophysiology of these neurodegenerative conditions. nih.gov
Diabetes Mellitus (Anti-sulfatide Antibodies, β-cell function)
Dysregulation of sulfatides, a class of sulfated galactosylceramides, is increasingly implicated in the pathophysiology of both type 1 and type 2 diabetes mellitus. This involvement encompasses autoimmune responses, characterized by the presence of anti-sulfatide antibodies, and direct effects on pancreatic β-cell function.
Anti-sulfatide antibodies have been detected in patients with type 1 diabetes, suggesting an autoimmune response against this glycolipid. nih.gov In non-obese diabetic (NOD) mice, an animal model for type 1 diabetes, the administration of sulfatide has been shown to significantly reduce the incidence of the disease. nih.gov This protective effect is thought to be mediated by the influence of sulfatide on the innate immune system, potentially through the activation of regulatory natural killer T (NKT) cells, which can inhibit autoimmunity. nih.gov Furthermore, sulfatide has demonstrated specific anti-inflammatory properties, such as increasing the number of regulatory T cells (CD3+CD25+) and decreasing the production of pro-inflammatory cytokines like TNF-α. nih.gov
The role of sulfatides in β-cell function is multifaceted and isoform-specific. Pancreatic β-cells predominantly express the short fatty acid chain (C16:0) isoform of sulfatide. nih.gov In vitro studies have revealed that this particular isoform is involved in preserving insulin (B600854) crystals and facilitating the monomerization of insulin. nih.gov It also plays a role in moderating insulin secretion by activating potassium channels in β-cells. nih.govnih.gov A lack of the C16:0 sulfatide isoform has been observed in the pancreas of the db/db mouse, an animal model for type 2 diabetes. nih.gov Conversely, the long-chain C24:0 sulfatide isoform is suggested to have a role in suppressing the autoimmune attack on β-cells that leads to type 1 diabetes. nih.gov
In the context of type 2 diabetes, low serum concentrations of sulfatide have been reported in patients. nih.gov This finding is mirrored in some animal models of type 2 diabetes that exhibit low pancreatic expression of C16:0 sulfatide. nih.gov Insulin resistance in type 2 diabetic patients has been associated with low serum levels of sulfatide and a concurrent elevation in the production of TNF-α. nih.gov At the cellular level, it is proposed that sulfatide, particularly the C16:0 isoform, may help to mitigate type 2 diabetes through the activation of potassium channels. nih.gov
A study investigating NIDDM (Non-Insulin-Dependent Diabetes Mellitus) patients with diabetic neuropathy found a significant correlation between the presence of anti-sulfatide antibodies and the severity of neuropathy. nih.gov The prevalence of these antibodies increased with the severity of the condition, from 4% in the mild group to 40% in the severe group. nih.gov This suggests that autoimmune-mediated nerve destruction may be a contributing factor in diabetic neuropathy. nih.gov
Table 1: Research Findings on this compound in Diabetes Mellitus
| Aspect Investigated | Key Findings | References |
|---|---|---|
| Anti-sulfatide Antibodies | Present in type 1 diabetes patients. | nih.gov |
| Correlation with severity of diabetic neuropathy in NIDDM patients. | nih.gov | |
| β-cell Function | C16:0 isoform is predominant in β-cells and helps preserve insulin crystals. | nih.gov |
| C16:0 isoform moderates insulin secretion via potassium channel activation. | nih.govnih.gov | |
| Low pancreatic C16:0 sulfatide in some type 2 diabetes animal models. | nih.gov | |
| Immune Regulation | Administration of sulfatide reduces diabetes incidence in NOD mice. | nih.gov |
| C24:0 isoform may suppress autoimmune attacks on β-cells. | nih.gov | |
| Sulfatide exhibits anti-inflammatory properties, reducing pro-inflammatory cytokines. | nih.gov | |
| Type 2 Diabetes | Patients show low serum concentrations of sulfatide. | nih.gov |
Inflammation and Autoimmune Conditions (e.g., Autoimmune Hepatitis, EAE)
This compound and other sulfatide species play a complex and often dual role in inflammation and autoimmune conditions. Depending on the pathological context and the specific microenvironment, sulfatides can exert either pro-inflammatory or anti-inflammatory effects. frontiersin.org
In the context of neuroinflammation, sulfatide is a major component of the myelin sheath and can act as an endogenous stimulator of brain-resident immune cells. nih.gov Studies have shown that sulfatide can induce morphological changes in primary microglia, transforming them into an activated state, and can significantly trigger the production of various inflammatory mediators in both primary microglia and astrocytes. nih.gov However, sulfatide administration has also been found to ameliorate Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis, suggesting an immunoregulatory function. nih.gov This protective effect is partly attributed to the activation of type II NKT cells, which can suppress the activity of other immune cells involved in the autoimmune response. nih.gov
The role of sulfatide as a pro-inflammatory molecule has been identified in autoimmune hepatitis. frontiersin.org In this condition, sulfatide is thought to contribute to the pathogenesis of the disease. frontiersin.org Conversely, anti-inflammatory roles for sulfatide have been described in autoimmune neuritis and asthma, mediated by the activation of type II NKT cells. frontiersin.org Extracellular sulfatide can also exert anti-inflammatory effects by hindering the co-localization of Toll-like receptor 4 (TLR4) with lipid rafts, thereby nullifying the signaling cascade initiated by lipopolysaccharide (LPS). frontiersin.org
The administration of sulfatide has been shown to prevent antigen-induced EAE in wild-type mice. nih.gov This is associated with its specific anti-inflammatory properties, including an increase in the number of regulatory T cells and a reduction in the production of several cytokines. nih.gov The balance between the pro-inflammatory and anti-inflammatory actions of sulfatide appears to be crucial in the development and progression of various autoimmune disorders. frontiersin.org
Table 2: Research Findings on this compound in Inflammation and Autoimmune Conditions
| Condition | Role of Sulfatide | Mechanism/Key Findings | References |
|---|---|---|---|
| General Inflammation | Dual pro- and anti-inflammatory roles. | Can activate microglia and astrocytes to produce inflammatory mediators. Can also inhibit TLR4 signaling. | frontiersin.orgnih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) | Immunoregulatory/Protective. | Administration ameliorates EAE. Mediated by activation of type II NKT cells and suppression of type I NKT cells. | nih.govnih.gov |
| Autoimmune Hepatitis | Pro-inflammatory. | Implicated as a pro-inflammatory molecule in the pathogenesis of the disease. | frontiersin.org |
| Autoimmune Neuritis | Anti-inflammatory. | Mediated by sulfatide-activated type II NKT cells. | frontiersin.org |
Advanced Methodological Approaches in N Octadecanoyl Sulfatide Research
Quantitative Lipidomics and Mass Spectrometry Applications
Mass spectrometry-based lipidomics has become an indispensable tool for the precise and sensitive analysis of N-Octadecanoyl-sulfatide in complex biological samples. These techniques allow for detailed quantification and metabolic profiling.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the specific and sensitive quantification of this compound in diverse biological matrices, including plasma, tissues, and cerebrospinal fluid. nih.govnih.govnih.govamsterdamumc.nlnih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS workflow for this compound analysis, the lipid is first extracted from the biological sample using organic solvents. nih.gov The extract is then injected into a liquid chromatography system, often an ultra-performance liquid chromatography (UPLC) system, which separates this compound from other lipid species based on its physicochemical properties. nih.gov Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, and the precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and specific product ions are detected, providing a high degree of specificity for quantification. nih.gov
The following table summarizes typical parameters used in LC-MS/MS methods for the quantification of sulfatides (B1148509), including this compound:
| Parameter | Description | Reference(s) |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) with columns like HSS T3 | nih.gov |
| Mobile Phase | Methanol with ammonium (B1175870) formate (B1220265) in water | nih.gov |
| Ionization Mode | Positive ion mode is often used. | nih.gov |
| MS/MS Transition | Specific precursor-to-product ion transitions are monitored for quantification. For the substrate this compound, a transition of m/z 808.5 → 264.3 has been reported. | nih.gov |
| Internal Standard | Deuterated this compound is commonly used for accurate quantification. | nih.gov |
Stable isotope labeling, in conjunction with mass spectrometry, is a powerful approach to trace the metabolic fate of this compound and determine its metabolic flux. This technique involves introducing atoms with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into precursor molecules of the sulfatide biosynthesis pathway. By tracking the incorporation of these isotopes into this compound and its downstream metabolites over time, researchers can elucidate the dynamics of its synthesis, turnover, and catabolism. nih.govnih.govkuleuven.benih.govnih.govumn.eduisotope.comrsc.orgescholarship.orgresearchgate.net
Metabolic flux analysis (MFA) uses the data from stable isotope tracing experiments to quantify the rates of metabolic reactions within a biochemical network. nih.govnih.govnih.govnih.govrsc.orgescholarship.orgresearchgate.net While specific MFA studies focusing exclusively on this compound are not extensively reported, the principles of this technique are applicable. For instance, by providing cells or organisms with a labeled precursor like ¹³C-galactose or ¹³C-serine, one could measure the rate of incorporation of the label into this compound, providing a direct measure of its de novo synthesis rate.
The general workflow for a stable isotope tracing experiment to study this compound metabolism would involve:
Introduction of a labeled precursor: Administering a stable isotope-labeled molecule that is a known precursor in the sphingolipid biosynthesis pathway.
Sample collection over time: Collecting biological samples at various time points after the introduction of the tracer.
Lipid extraction and LC-MS/MS analysis: Extracting the lipids and analyzing the isotopic enrichment in this compound and its metabolites using mass spectrometry.
Metabolic modeling: Using the isotopic labeling data to calculate the rates of metabolic pathways involving this compound.
The use of a deuterated form of this compound as an internal standard is a critical component for achieving accurate and precise quantification in mass spectrometry-based methods. nih.govtexilajournal.comlcms.czresearchgate.netnih.govscispace.com An internal standard is a compound that is added in a known amount to the sample prior to analysis. It should have physicochemical properties very similar to the analyte of interest.
Deuterated this compound, such as N-octadecanoyl-D3-sulfatide, is an ideal internal standard because its chemical behavior during sample preparation (e.g., extraction, derivatization) and its chromatographic retention time are nearly identical to the endogenous, non-labeled this compound. nih.govcaymanchem.com However, due to the presence of deuterium (B1214612) atoms, it has a different mass-to-charge ratio, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.
By comparing the signal intensity of the endogenous this compound to that of the known amount of the deuterated internal standard, any variations in sample processing or instrument response can be corrected for, leading to highly reliable quantitative results. texilajournal.comlcms.czresearchgate.netscispace.com
| Internal Standard | Application | Rationale for Use | Reference(s) |
| N-octadecanoyl-D3-sulfatide | Quantification of sulfatides in plasma and tissue homogenates by LC-MS/MS. | Co-elutes with the analyte and corrects for matrix effects and variations in extraction efficiency and instrument response. | nih.govcaymanchem.com |
Biochemical and Biophysical Techniques
In addition to mass spectrometry, a variety of biochemical and biophysical techniques are employed to study the interactions and structural properties of this compound.
In vitro binding assays are essential for characterizing the interactions of this compound with other molecules, such as proteins and antibodies. These assays can provide quantitative data on binding affinity and kinetics.
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time monitoring of molecular interactions. In a typical SPR experiment to study this compound binding, one of the interacting partners (e.g., a protein) is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the analysis of the binding and dissociation phases, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. nih.govnih.govresearchgate.netnih.govrsc.orgconsensus.app
While specific SPR studies on this compound are not abundant in the literature, the technique has been used to study the interaction of sulfated glycans with liposomes, providing insights into how the octadecyl chain contributes to membrane interactions. nih.govresearchgate.net
ELISA-based methods (Enzyme-Linked Immunosorbent Assay) can also be adapted to study the binding of this compound. In this format, this compound can be coated onto the wells of a microtiter plate. Then, a potential binding partner (e.g., an antibody or protein) is added, and its binding is detected using a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal. nih.govresearchgate.netresearchgate.net This method is particularly useful for screening for antibodies or other molecules that bind to sulfatides. For example, lipid microarrays, which are conceptually similar to ELISAs, have been used to characterize the binding of monoclonal anti-sulfatide antibodies. nih.gov
Determining the three-dimensional structure of this compound and its complexes with other molecules is crucial for understanding the molecular basis of its biological activity.
X-ray Crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. In principle, if this compound, or a complex of it with a protein, can be crystallized, X-ray diffraction analysis can provide a detailed three-dimensional structural model. However, obtaining suitable crystals of lipids and lipid-protein complexes can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another key technique for structural biology that can be used to determine the structure of molecules in solution. NMR has been successfully applied to study the structure of sulfatide-binding proteins and peptides. For instance, the three-dimensional structure of a peptide derived from the Disabled-2 (Dab2) protein, which binds to sulfatides, was determined in dodecylphosphocholine (B1670865) micelles using NMR spectroscopy. nih.gov This study revealed the specific amino acid residues involved in sulfatide recognition. Furthermore, complete ¹H and ¹³C NMR signal assignments have been achieved for mono-sulfated galactosylceramides, which are structurally very similar to this compound, providing a basis for detailed structural analysis of this class of lipids. nih.gov These NMR studies provide valuable information on the conformation of sulfatides and their interactions at the atomic level.
Liposome and Membrane Reconstitution Systems
The study of this compound and other sulfatides in their native membrane environment is complicated by the immense complexity of the cell membrane. To overcome this, researchers utilize simplified model membrane systems, such as liposomes and nanodiscs, to investigate the biophysical properties of sulfatides and their interactions with membrane proteins. nih.gov Liposome reconstitution involves incorporating purified sulfatides and specific membrane proteins into artificially prepared lipid vesicles. nih.gov This process typically starts with the solubilization of purified proteins in detergent, which is then mixed with phospholipid vesicles, forming mixed micelles. nih.gov The detergent is subsequently removed slowly, prompting the spontaneous association of the protein with the phospholipid membrane to create proteoliposomes. nih.gov
These reconstituted systems allow for the detailed examination of how sulfatides influence the function of membrane proteins like ion channels, transporters, and receptors in a controlled lipid environment. jneurosci.org For instance, the role of sulfatide in the formation and maintenance of paranodal junctions and the clustering of ion channels in myelinated axons can be meticulously studied by incorporating relevant axonal and glial proteins into sulfatide-containing proteoliposomes. jneurosci.org Furthermore, techniques such as sucrose (B13894) density gradient centrifugation can be employed to isolate proteoliposomes from empty liposomes, ensuring a purified system for subsequent functional assays. aston.ac.uk By varying the lipid composition of these model membranes, researchers can dissect the specific contribution of this compound to membrane fluidity, domain formation (lipid rafts), and protein-lipid interactions. nih.gov
Cellular and In Vitro Model Systems
Cellular models are indispensable for exploring the complex roles of this compound in physiological and pathological processes. These systems range from primary cells isolated directly from tissues to genetically manipulated immortalized cell lines.
Primary cell cultures serve as excellent models because they closely mimic the in vivo state of cells. kosheeka.comresearchgate.net Their use has been fundamental in understanding the cell-specific functions of sulfatides.
Oligodendrocytes: As the myelin-producing cells of the central nervous system, oligodendrocytes are rich in sulfatides. nih.gov Primary cultures of oligodendrocyte precursor cells are used to study the role of sulfatide in cell differentiation and myelination. nih.govyoutube.com Studies have shown that sulfatide acts as a key negative regulator of terminal oligodendrocyte differentiation. nih.gov Imaging mass spectrometry on cultured oligodendrocytes has revealed that the fatty acid chain length of sulfatide species changes as the cells mature, suggesting distinct roles for different sulfatides during development. tottori-u.ac.jp
Neurons: While less abundant than in oligodendrocytes, sulfatides are present in neurons and their accumulation can be pathogenic. nih.govresearchgate.net Primary neuronal cultures, such as those of retinal ganglion cells, have been used to demonstrate that sulfatide can act as a myelin-associated inhibitor of axon outgrowth. nih.gov These cultures allow for direct observation and measurement of neurite extension on sulfatide-containing substrates. nih.gov Furthermore, primary cultures are crucial for studying the mechanisms by which neuronal sulfatide storage leads to hyperexcitability and axonal degeneration. researchgate.netnih.gov
Immune Cells: Sulfatides play a significant role in immunomodulation. nih.gov Primary cultures of immune cells, such as T cells and macrophages, are used to investigate these effects. nih.govresearchgate.netbio-techne.com For example, studies using cultures of human T cells have shown that sulfatide can suppress T cell proliferation and inhibit the development of pro-inflammatory Th17 cells. researchgate.net Similarly, macrophage cell cultures are used to study how sulfatide binding affects cytokine secretion and the innate immune response. nih.gov
Beta Cells: Evidence suggests sulfatide is involved in insulin (B600854) processing and secretion. nih.gov Primary cultures of isolated pancreatic islets are used to study the effects of sulfatide on glucose-stimulated insulin secretion. diabetesjournals.org These studies have revealed that sulfatide can modulate the activity of ATP-sensitive K+ channels and Ca2+-dependent exocytosis in beta cells. diabetesjournals.org The loss of sulfatides from insulin-positive beta cells is a feature that has been investigated in the context of type 1 diabetes. researchgate.net
Table 1: Primary Cell Culture Models in this compound Research
| Cell Type | Key Research Question | Example Finding | Citation |
|---|---|---|---|
| Oligodendrocytes | Role of sulfatide in differentiation and myelination. | Sulfatide acts as a negative regulator of terminal oligodendrocyte differentiation. | nih.gov |
| Neurons | Effect of sulfatide on axonal growth and pathology. | Sulfatide is a myelin-associated inhibitor of CNS axon outgrowth. | nih.gov |
| Immune Cells (T cells) | Immunomodulatory effects of sulfatide. | Sulfatide treatment of T helper cells inhibits their differentiation into Th17 cells. | researchgate.net |
| Beta Cells | Role of sulfatide in insulin secretion. | Sulfatide modulates ATP-sensitive K+-channel activity and Ca2+-dependent exocytosis. | diabetesjournals.org |
While primary cells offer high physiological relevance, established cell lines provide advantages in terms of reproducibility, scalability, and ease of genetic manipulation. nih.gov In sulfatide research, cell lines such as the rat insulinoma line RINr1046-38 (RIN-38) are used as a model for pancreatic beta cells. nih.gov Studies have shown that RIN-38 cells express similar amounts and species of sulfatide as primary rat islets and serve as a valuable tool to explore sulfatide's role in insulin secretion, complementing experiments in isolated islets where material can be limited. nih.gov Similarly, the macrophage cell line Raw 264.7 has been used to investigate the anti-inflammatory role of sulfatide in the peripheral immune system, particularly its ability to inhibit the secretion of high mobility group box 1 (HMGB1) upon stimulation. nih.gov Many human cancer cell lines also show elevated expression of sulfatide, making them models for studying the role of this lipid in oncology. nih.gov
Co-culture systems, where two or more different cell types are grown together, are powerful tools for studying intercellular communication. frontiersin.orgnih.gov These models can be designed to allow direct cell-to-cell contact or to permit communication solely through secreted factors (paracrine signaling), for example, by using transwell inserts. frontiersin.orgscispace.com
In the context of this compound research, co-culture systems are ideal for investigating the interactions between myelinating cells and neurons. A co-culture of oligodendrocytes and dorsal root ganglion neurons, for instance, can be used to dissect how sulfatide on the oligodendrocyte surface influences the organization of the axonal membrane into distinct domains, such as the nodes of Ranvier and paranodes. jneurosci.org Similarly, co-culturing pancreatic beta cells with immune cells could elucidate the role of sulfatide in the autoimmune processes that lead to type 1 diabetes. Microfluidic co-culture systems offer advanced capabilities, allowing for the precise spatiotemporal analysis of signal transmission between individual cells. nih.gov
In Vivo Animal Models
In vivo animal models, particularly genetically modified mice, are crucial for understanding the systemic and long-term consequences of altered sulfatide metabolism in a whole organism. scienceopen.comnih.gov
The development of genetically engineered mouse models has revolutionized the study of diseases related to sulfatide metabolism, such as metachromatic leukodystrophy (MLD). nih.gov
Arylsulfatase A (ASA) Knockout Mice: These mice lack the ASA enzyme, which is responsible for the lysosomal degradation of sulfatide. nih.govpnas.org As a result, they mimic the biochemical defect of human MLD, leading to the accumulation of sulfatide in the nervous system and various visceral organs like the gall bladder and bile ducts. nih.govpnas.org While these mice exhibit sulfatide storage patterns comparable to human patients, they show a much milder phenotype, lacking the severe, progressive demyelination that is the hallmark of the human disease. pnas.orgprovendis.infonih.gov They do, however, show some neurological deficits, including impaired neuromotor coordination. pnas.org
CGT and CST Deficient and Overexpressing Mice: Mice with a disrupted gene for UDP-galactose:ceramide galactosyltransferase (CGT) are unable to synthesize galactosylceramide and, consequently, sulfatide. nih.gov These models are used to study the consequences of a complete lack of these critical myelin lipids. Conversely, transgenic mice have been generated to overexpress sulfatide-synthesizing enzymes like CGT or cerebroside sulfotransferase (CST). researchgate.netnih.gov
Double-Transgenic Models: To create a more severe and pathologically relevant model of MLD, researchers have crossbred ASA knockout mice with mice that overexpress a sulfatide-synthesizing enzyme in myelinating cells. provendis.infonih.gov These double-transgenic mice (e.g., ASA-/- with CGT overexpression) exhibit a significant increase in sulfatide storage in the brain and peripheral nerves compared to the single ASA knockout model. provendis.infonih.gov This exacerbated accumulation leads to the development of severe neurological symptoms, peripheral neuropathy, and significant demyelination, thus more closely recapitulating the human MLD phenotype. nih.gov A similar strategy, overexpressing CGT or CST specifically in neurons of ASA-deficient mice, has been used to provoke neuronal lipid storage and study its specific contribution to the disease phenotype, which includes hyperexcitability and axonal degeneration. researchgate.netnih.gov
Table 2: Comparison of Genetically Modified Mouse Models for Sulfatide Research
| Model | Genetic Modification | Key Phenotype | Research Application | Citation |
|---|---|---|---|---|
| ASA Knockout (ASA-/-) | Deletion of the Arylsulfatase A gene. | Sulfatide accumulation in nervous system and visceral organs; mild neurological symptoms without severe demyelination. | Modeling the biochemical defect of MLD; studying the initial effects of sulfatide storage. | nih.govpnas.org |
| CGT Knockout (CGT-/-) | Deletion of the Ceramide Galactosyltransferase gene. | Inability to synthesize galactosylceramide and sulfatide; abnormal paranodal junctions. | Studying the function of sulfatide through its absence; role in myelin structure and function. | jneurosci.orgnih.gov |
| ASA-/- with CGT/CST Overexpression in Myelinating Cells | ASA knockout combined with overexpression of a sulfatide-synthesis enzyme (CGT or CST). | Greatly increased sulfatide storage; severe neurological symptoms, peripheral neuropathy, and progressive demyelination. | Creating a more severe, pathologically relevant model of MLD that mimics the human disease. | provendis.infonih.gov |
| ASA-/- with CGT/CST Overexpression in Neurons | ASA knockout combined with neuron-specific overexpression of CGT or CST. | Enhanced sulfatide storage specifically in neurons; cortical hyperexcitability and axonal degeneration. | Isolating and studying the specific contribution of neuronal sulfatide storage to MLD pathology. | researchgate.netnih.gov |
Induced Disease Models (e.g., EAE)
Experimental Autoimmune Encephalomyelitis (EAE) serves as a primary animal model for multiple sclerosis, a demyelinating disease of the central nervous system. nih.gov In the context of this compound research, EAE models are invaluable for investigating the compound's immunomodulatory potential and its role in the pathophysiology of demyelination. nih.gov While much of the research has focused on the broader class of sulfatides, the principles and findings are foundational for understanding the specific actions of the N-Octadecanoyl variant.
Administration of sulfatides in EAE models has been shown to ameliorate the disease course, suggesting an immune-regulatory function. nih.gov This effect is thought to be mediated, in part, through the activation of type II natural killer T (NKT) cells. nih.gov The effect of sulfatide immunization in EAE has, however, yielded some inconsistent results, with some studies showing exacerbation of the disease while others report prevention. mdpi.com Furthermore, studies have detected the presence of anti-sulfatide antibodies in some EAE models, implying a potential role for these lipids as autoantigens. mdpi.com
Detailed Research Findings:
Research in EAE models typically involves the induction of the disease in susceptible animal strains, followed by treatment with the compound of interest. Key parameters are then meticulously monitored and quantified. While specific data for this compound is not extensively available in published literature, a typical study design would assess the following:
Clinical Scoring: The severity of EAE is commonly graded on a standardized scale, reflecting the degree of paralysis and motor impairment.
Histopathology: Post-mortem analysis of the central nervous system tissue is performed to assess the extent of inflammation, demyelination, and axonal damage.
The following interactive data table illustrates the type of data that would be collected in a study investigating the effects of a long-chain sulfatide, such as this compound, in an EAE model. Please note this is a representative table, as specific data for this compound is limited.
| Treatment Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (Days Post-Immunization) | Histopathological Score (Inflammation) | Histopathological Score (Demyelination) |
| Vehicle Control | 3.5 ± 0.4 | 12 ± 1.2 | 3.2 ± 0.3 | 2.8 ± 0.5 |
| This compound | 2.1 ± 0.3 | 16 ± 1.5 | 1.8 ± 0.2 | 1.5 ± 0.3 |
Computational and Systems Biology Approaches
Computational and systems biology methodologies are providing unprecedented insights into the molecular interactions and systemic roles of this compound. These approaches allow for the simulation and analysis of complex biological systems, offering a powerful complement to traditional experimental techniques.
Molecular dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations are instrumental in understanding its interactions with various proteins, particularly those embedded in the myelin sheath. nih.gov These simulations can reveal the specific binding sites, the key amino acid residues involved, and the conformational changes that occur upon binding. nih.gov
Structural studies and MD simulations have been employed to refine the understanding of sulfatide-binding domains on proteins. nih.gov These studies have identified that interactions are often mediated by a combination of electrostatic and hydrophobic forces, with specific residues playing a primary role in recognizing the sulfate (B86663) headgroup and the lipid chains of sulfatide. nih.gov
Detailed Research Findings:
The following interactive data table summarizes the dissociation constants for various proteins that are known to interact with sulfatides. This provides an indication of the binding affinities that could be explored for this compound in future MD simulation studies.
| Protein | Sulfatide-Dependent Function | Dissociation Constant (K_D) for Sulfatide (μM) |
| Disabled-2 (Dab2) | Platelet aggregation | ~30–50 |
| α-Synuclein | Neuronal function, aggregation | Not specified |
| Myeloid differentiation factor-2 (MD-2) | Immune response | Not specified |
| CD1a-γδ TCR complex | T-cell response | ~10–22 |
Network analysis is a powerful systems biology approach used to understand the complex web of interactions between molecules in a biological system. By mapping the metabolic pathways in which this compound is involved, researchers can identify key enzymes, regulatory points, and potential downstream effects of alterations in its metabolism. researchgate.net
The synthesis and degradation of sulfatides are part of the broader sphingolipid metabolic network. researchgate.netfrontiersin.org This pathway begins in the endoplasmic reticulum and culminates in the Golgi apparatus, involving a series of enzymatic reactions. frontiersin.org Network analysis can help to visualize these intricate connections and predict how perturbations in one part of the network, such as an increase or decrease in this compound levels, might impact other connected pathways.
Detailed Research Findings:
While a specific network analysis focused solely on this compound is not yet prominent in the literature, analyses of the entire sphingolipid metabolism provide a valuable starting point. These studies can identify the key enzymes and intermediates that are directly or indirectly associated with the synthesis and degradation of long-chain sulfatides.
The following table lists the key enzymes involved in the synthesis and degradation of sulfatides, which would be central nodes in a network analysis of this compound-associated pathways.
| Enzyme | Abbreviation | Role in Sulfatide Metabolism | Cellular Location |
| Ceramide galactosyltransferase | CGT | Synthesis of galactosylceramide (precursor) | Endoplasmic Reticulum |
| Cerebroside sulfotransferase | CST | Sulfation of galactosylceramide to form sulfatide | Golgi Apparatus |
| Arylsulfatase A | ARSA | Desulfation of sulfatide (degradation) | Lysosomes |
Future Directions and Emerging Research Avenues for N Octadecanoyl Sulfatide
Elucidating Novel Functional Roles and Molecular Partners
Future research will focus on identifying and characterizing the expanding network of proteins and other molecules that interact with N-Octadecanoyl-sulfatide. While its association with myelin proteins like Proteolipid Protein (PLP) is well-established, the full repertoire of its binding partners and the functional consequences of these interactions remain largely unexplored. nih.gov Advanced proteomics and lipidomics approaches are expected to uncover novel interactors, shedding light on the diverse cellular processes modulated by this lipid.
Recent studies have identified several non-myelin proteins that bind to sulfatides (B1148509), suggesting roles beyond myelin maintenance. For instance, the interaction of sulfatides with extracellular proteins can influence cell adhesion, signaling, and survival. nih.govfrontiersin.org A comprehensive mapping of the this compound interactome will be crucial for understanding its pleiotropic effects.
Three distinct modes of protein-sulfatide binding have been identified:
Protein binding to short consensus stretches of amino acids that adopt α-helical-loop-α-helical conformations. nih.govresearchgate.net
Sulfatide-bound proteins that present the sulfatide head group to another protein. nih.govresearchgate.net
Proteins that cage sulfatides. nih.govresearchgate.net
Further structural studies are needed to elucidate the precise molecular contacts and conformational changes that govern these interactions.
Investigating Acyl Chain Heterogeneity and its Impact on Biological Specificity
The biological functions of sulfatides are not solely determined by their galactose-3-sulfate headgroup but are also profoundly influenced by the length, saturation, and hydroxylation of their N-acyl chains. This compound, with its C18:0 acyl chain, represents just one of a diverse pool of sulfatide species. Future research will need to systematically investigate how this acyl chain heterogeneity dictates the specific biological roles of different sulfatide isoforms.
For example, studies have shown that different sulfatide species are predominant at various stages of oligodendrocyte development, suggesting that acyl chain length may play a role in regulating myelination. nih.gov Specifically, short-chain sulfatides, including those with C18 fatty acids, are found in early embryonic spinal cord regions where pro-oligodendroblasts first appear. nih.gov In the context of disease, alterations in the relative abundance of specific sulfatide isoforms, including those with different acyl chains, have been linked to the pathogenesis of multiple sclerosis (MS) and Parkinson's disease. nih.govresearchgate.net
| Sulfatide Acyl Chain Variant | Associated Biological Context | Research Findings |
| Short-chain (e.g., C16, C18) | Early oligodendrocyte development | Co-localizes with pro-oligodendroblasts in the embryonic spinal cord. nih.gov |
| Long-chain (e.g., C24, C26) | Multiple Sclerosis (MS) | Elevated levels of long-chain and unsaturated sulfatide isoforms in the cerebrospinal fluid of progressive MS patients. nih.gov |
| Hydroxylated vs. Non-hydroxylated | Parkinson's Disease (PD) | Region-specific dysregulation, with depletion of long-chain hydroxylated sulfatides in motor-related brain regions of a primate model of PD. |
Understanding the specific interactions and biophysical properties conferred by the N-octadecanoyl chain, as compared to other acyl variants, will be critical for dissecting the precise functions of this particular sulfatide species.
Development of Advanced Imaging Techniques for In Situ Localization and Dynamics
A significant challenge in sulfatide research is visualizing the spatial and temporal distribution of specific molecular species like this compound within cells and tissues. The development and application of advanced imaging techniques are paramount to overcoming this hurdle.
Imaging mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-IMS), has emerged as a powerful tool for the in situ analysis of lipids. acs.orgnih.gov This technique allows for the label-free visualization of the distribution of different sulfatide species directly in tissue sections, providing valuable insights into their localization in both healthy and diseased states. For instance, MALDI-IMS has been used to map the distribution of sulfatide species in the brain, revealing distinct patterns in different anatomical regions and in pathological conditions like Parkinson's disease. acs.orgnih.gov More recent advancements in MALDI-IMS even allow for the differentiation and imaging of α- and β-sulfatide isomers directly from tissue. acs.org
Future directions in this area include improving the spatial resolution of these techniques to enable subcellular localization and developing methods for dynamic, live-cell imaging of this compound to track its movement and interactions in real-time.
Exploration of this compound in Less-Studied Physiological Systems
While the role of sulfatides in the central nervous system is relatively well-documented, their functions in other physiological systems are less understood. This compound is not exclusive to the brain and is found in various other tissues, including the kidneys, pancreas, and gastrointestinal tract. nih.govnih.govnih.gov A promising avenue for future research is to explore the specific roles of this compound in these less-studied systems.
For instance, in the kidneys, sulfatides are abundant in the apical membranes of distal tubules and are implicated in ion transport and acid-base homeostasis. nih.govnih.gov In the pancreas, sulfatides are involved in insulin (B600854) secretion. Furthermore, recent studies have highlighted the enrichment of long-chain sulfatide biosynthesis in the precursor lesions of pancreatic cancer, suggesting a role in tumorigenesis.
The peripheral nervous system (PNS) is another area where the function of specific sulfatide species warrants further investigation. Studies on metachromatic leukodystrophy, a disease caused by sulfatide accumulation, have shown a correlation between sulfatide levels and peripheral nerve function.
Integration with Omics Technologies (Proteomics, Transcriptomics, Metabolomics)
To gain a holistic understanding of the functional roles of this compound, it is essential to integrate lipidomic data with other "omics" technologies, such as proteomics, transcriptomics, and metabolomics. This multi-omics approach can reveal the complex interplay between genes, proteins, and metabolites in pathways involving this compound.
A recent study on pancreatic cancer precursors provides a compelling example of this integrated approach. By combining spatial transcriptomics and spatial lipidomics (using MALDI-MS), researchers were able to show that the enrichment of long-chain sulfatides in neoplastic epithelium was co-localized with the increased expression of genes involved in sulfatide biosynthesis, such as UGT8 and GAL3ST1. This integrated analysis provided strong evidence for enhanced sulfatide metabolism as an early event in pancreatic tumorigenesis.
Future studies employing multi-omics strategies will be instrumental in constructing comprehensive network models of this compound function, identifying novel regulatory mechanisms, and uncovering its role in complex biological processes.
Mechanistic Studies of Disease Pathogenesis Mediated by this compound Dysregulation
Dysregulation of sulfatide metabolism is implicated in a growing number of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. researchgate.netnih.govresearchgate.netucl.ac.uk Future research must focus on elucidating the precise molecular mechanisms by which alterations in this compound levels or localization contribute to disease pathogenesis.
In multiple sclerosis, for example, this compound and other sulfatides may act as autoantigens, triggering an autoimmune response against myelin. nih.gov Furthermore, sulfatides can have both pro- and anti-inflammatory roles, and the balance of these effects may be crucial in the progression of autoimmune diseases. nih.gov In Alzheimer's disease, a significant depletion of sulfatides is observed in the brain, even in the earliest stages of the disease. researchgate.net Understanding the mechanisms leading to this depletion and its consequences for neuronal function is a key area for future investigation.
In the context of cancer, the upregulation of sulfatide biosynthesis has been observed in several malignancies, including colorectal and pancreatic cancer. nih.gov Mechanistic studies are needed to determine how increased levels of this compound and other sulfatides contribute to tumor growth, metastasis, and therapy resistance.
Translational Potential of this compound Research for Diagnostic and Therapeutic Target Discovery (Focus on mechanistic insights, not clinical trials)
The growing understanding of the mechanistic roles of this compound in disease opens up exciting possibilities for its use as a diagnostic biomarker and a therapeutic target. Future research in this area should focus on translating fundamental discoveries into clinically relevant applications.
The specific changes in the levels of this compound and other sulfatide species in biofluids like cerebrospinal fluid or serum could serve as biomarkers for the early detection and monitoring of diseases such as multiple sclerosis and certain cancers. nih.govcaymanchem.com However, it is crucial to establish the specificity and sensitivity of these potential biomarkers through rigorous validation studies.
From a therapeutic perspective, the enzymes involved in the metabolism of this compound, such as UDP-galactose:ceramide galactosyltransferase (CGT) and galactosylceramide sulfotransferase (CST), represent attractive drug targets. nih.gov For instance, inhibiting sulfatide biosynthesis could be a viable strategy to impede the progression of cancers that are dependent on high levels of sulfatides. Conversely, strategies to restore sulfatide levels could be beneficial in conditions characterized by sulfatide deficiency, such as Alzheimer's disease. A deeper mechanistic understanding of the role of this compound in disease will be essential for the rational design of such therapeutic interventions.
Q & A
Q. How can interdisciplinary approaches enhance understanding of this compound’s role in cancer metabolism?
- Methodological Answer :
- Metabolic flux analysis : Track C-glucose incorporation into sulfatide via LC-MS.
- Immunomodulation assays : Co-culture sulfatide-loaded dendritic cells with T-cells to assess PD-1/PD-L1 axis modulation.
- Clinical correlation : Cross-reference sulfatide levels in tumor biopsies with RNA-seq data (e.g., TCGA) to identify prognostic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
